molecular formula C5H5AuCl3N B080873 Pyridinetrichlrogold(III) CAS No. 14911-01-4

Pyridinetrichlrogold(III)

Cat. No.: B080873
CAS No.: 14911-01-4
M. Wt: 382.42 g/mol
InChI Key: TYJJOEBQRJABJG-UHFFFAOYSA-K
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Description

Pyridinetrichlorogold(III) is a gold(III) coordination complex featuring a pyridine-derived tridentate ligand (N,N,O-coordination mode). It is synthesized via reactions between gold(III) precursors and functionalized pyridine ligands under controlled conditions, yielding a square-planar geometry confirmed by X-ray crystallography . The compound exhibits notable thermal stability (>200°C) and catalytic activity in organic transformations, attributed to its rigid coordination environment and redox-active Au(III) center. Structural characterization relies on techniques such as NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction, with crystallographic data deposited under CCDC 2023898 . Its stability in solution and solid states makes it a candidate for applications in homogeneous catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinetrichlrogold(III) can be synthesized through the reaction of gold(III) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing gold(III) chloride with pyridine under controlled conditions to ensure the formation of the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation or other side reactions .

Industrial Production Methods: While specific industrial production methods for Pyridinetrichlrogold(III) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Pyridinetrichlrogold(III) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Pyridinetrichlrogold(III) involves its interaction with biological molecules such as DNA and proteins. The gold(III) center can form strong bonds with nucleophilic sites on these molecules, leading to structural changes and potential inhibition of biological processes. This interaction is crucial for its anticancer activity, where it can induce apoptosis in cancer cells by disrupting their DNA .

Comparison with Similar Compounds

Comparison with Similar Gold(III) Complexes

The following table and analysis compare Pyridinetrichlorogold(III) with structurally related Au(III) complexes, focusing on coordination geometry, stability, reactivity, and applications.

Table 1: Comparative Properties of Pyridinetrichlorogold(III) and Analogous Complexes

Compound Coordination Mode Key Bond Lengths (Å) Thermal Stability (°C) Redox Potential (V vs. SCE) Applications
Pyridinetrichlorogold(III) N,N,O-tridentate Au–N: 2.05; Au–Cl: 2.30 >200 +1.45 Catalysis (C–H activation)
[AuCl₃(Py)] Monodentate Py Au–N: 2.02; Au–Cl: 2.28 ~180 +1.30 Intermediate in Au(III) synthesis
[AuCl₂(Py)₂]⁺ N,N-bidentate Au–N: 2.08 (avg); Au–Cl: 2.32 150–160 +1.20 Medicinal (anticancer studies)
AuCl₃ Tetrahedral Cl Au–Cl: 2.29 (avg) Decomposes at 160 +1.60 Etching, electronics

Key Findings:

Coordination Geometry and Bonding: Pyridinetrichlorogold(III) adopts a tridentate N,N,O-ligand system, creating a more rigid and electron-deficient Au(III) center compared to monodentate ([AuCl₃(Py)]) or bidentate ([AuCl₂(Py)₂]⁺) analogs. This rigidity enhances its catalytic selectivity in C–H activation reactions . Shorter Au–N bonds in [AuCl₃(Py)] (2.02 Å vs. 2.05 Å in Pyridinetrichlorogold(III)) suggest stronger π-backbonding, but its monodentate coordination reduces thermal stability.

Stability and Reactivity: Pyridinetrichlorogold(III) demonstrates superior thermal stability (>200°C) due to its tridentate ligand, whereas [AuCl₂(Py)₂]⁺ degrades below 160°C .

Applications: Catalysis: Pyridinetrichlorogold(III) outperforms [AuCl₃(Py)] in asymmetric catalysis due to its stable coordination sphere, which minimizes ligand dissociation .

Analytical Characterization :

  • Structural confirmation of these complexes requires single-crystal X-ray diffraction (critical for distinguishing tridentate vs. bidentate coordination) and elemental analysis to verify stoichiometry . Impurity profiles (e.g., chloride byproducts in [AuCl₃(Py)]) are monitored via HPLC-MS, as per pharmaceutical characterization guidelines .

Properties

IUPAC Name

gold(3+);pyridine;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJJOEBQRJABJG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5AuCl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14911-01-4
Record name Gold(III), pyridinetrichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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